molecular formula C12H8O3 B14489423 2-Methyl-6H-furo[2,3-g][1]benzopyran-6-one CAS No. 63377-06-0

2-Methyl-6H-furo[2,3-g][1]benzopyran-6-one

Cat. No.: B14489423
CAS No.: 63377-06-0
M. Wt: 200.19 g/mol
InChI Key: UQWOYYKCRQPHTJ-UHFFFAOYSA-N
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Description

2-Methyl-6H-furo2,3-gbenzopyran-6-one is a chemical compound belonging to the class of extended flavonoids. These compounds are characterized by having one or more rings fused onto the phenyl-substituted benzopyran framework

Preparation Methods

The synthesis of 2-Methyl-6H-furo2,3-gbenzopyran-6-one involves several steps. One method includes the condensation of 2-benzoyl- and 2-(p-methoxybenzoyl)-3-methyl-5-acetyl-6-hydroxybenzofuran with sodium acetate and acetic anhydride . Another method involves the synthesis of phenyl-substituted furanobenzopyrones, which includes the preparation of 1,2-diphenyl-6-methyl-8-oxo-8H-furo2,3-hbenzopyran .

Chemical Reactions Analysis

2-Methyl-6H-furo2,3-gbenzopyran-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium acetate, acetic anhydride, and pyridine hydrochloride . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Methyl-6H-furo2,3-gbenzopyran-6-one has several scientific research applications. It is used in the synthesis of novel compounds with potential biological activities. For example, it has been used in the synthesis of 2-aroyl-7H-furo3,2-gbenzopyran-7-ones, which have shown potential in various biological assays .

Mechanism of Action

Comparison with Similar Compounds

2-Methyl-6H-furo2,3-gbenzopyran-6-one can be compared with other similar compounds such as 7H-Furo3,2-gbenzopyran-7-one and 2-phenyl-4H-furo[2,3-h]chromen-4-one . These compounds share a similar benzopyran framework but differ in their specific substituents and functional groups. The uniqueness of 2-Methyl-6H-furo2,3-gbenzopyran-6-one lies in its specific methyl and furo substituents, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

63377-06-0

Molecular Formula

C12H8O3

Molecular Weight

200.19 g/mol

IUPAC Name

2-methylfuro[2,3-g]chromen-6-one

InChI

InChI=1S/C12H8O3/c1-7-4-9-6-10-8(5-11(9)14-7)2-3-12(13)15-10/h2-6H,1H3

InChI Key

UQWOYYKCRQPHTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(O1)C=C3C=CC(=O)OC3=C2

Origin of Product

United States

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